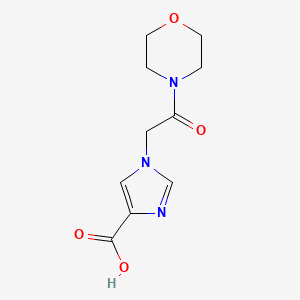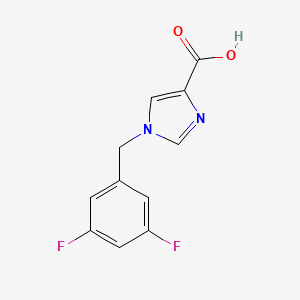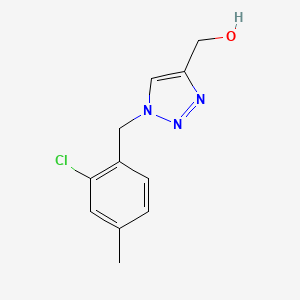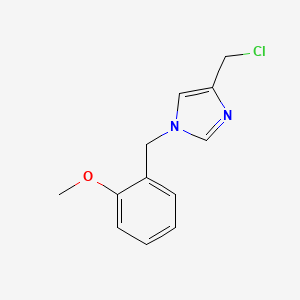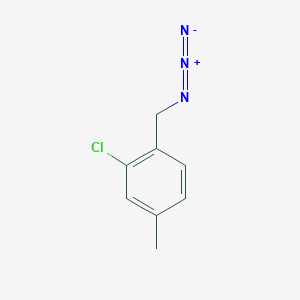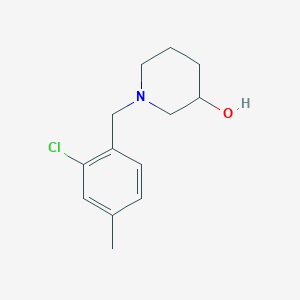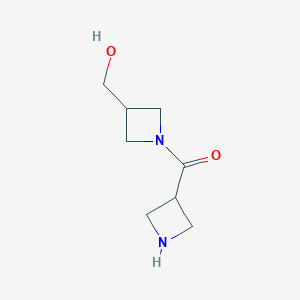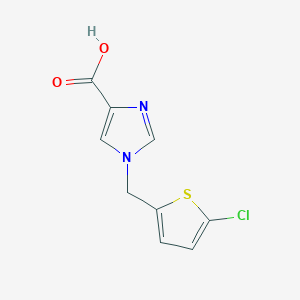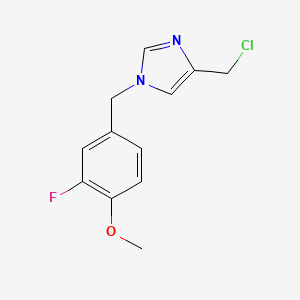![molecular formula C9H11N3O2S B1474903 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1696064-52-4](/img/structure/B1474903.png)
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Vue d'ensemble
Description
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as Betanin, is a natural pigment extracted from beetroot. It has a molecular formula of C9H11N3O2S and a molecular weight of 225.27 g/mol. This compound has been studied for its potential in the treatment or prevention of type 1 and type 2 diabetes .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which includes 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, involves a reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Applications De Recherche Scientifique
Electrosynthesis
The electrosynthesis of 4-hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides, which share a similar structural motif to the compound , has been reported to be highly selective and scalable . This process starts from readily available nitrobenzene sulfonamides and has been demonstrated on over 40 diverse examples, yielding potential drug metabolites. The technique’s technical relevance is underscored by multi-gram-scale synthesis, making it a promising method for the synthesis of compounds like 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide for pharmaceutical applications.
Pharmaceutical Applications
Nitrogen-containing heterocycles, such as benzo[e]-1,2,4-thiadiazine-1,1-dioxides, are crucial in a variety of drugs and natural products . They are evolving as a motif in modern blockbuster pharmaceuticals, with applications in anti-cancer, anti-parasitic drugs, and medications for neurodegenerative diseases. The unique exocyclic N–O bond present in these compounds is not accessible by conventional synthetic routes, making them particularly interesting for drug development.
Anti-Cancer and Anti-Parasitic Drugs
The structural motif of benzo[e]-1,2,4-thiadiazine-1,1-dioxides is found in candidates for new anti-cancer and anti-parasitic drugs . These compounds are being investigated for their potential in treating severe parasitic diseases in tropical countries and various forms of cancer, highlighting the importance of the compound for similar research applications.
Neurodegenerative Disease Medication
Compounds with the benzo[e]-1,2,4-thiadiazine-1,1-dioxide structure are used in therapies for hypoglycemia and are listed as essential medicines by the World Health Organization . Their role in the treatment of metabolic diseases and neurodegenerative disorders like Alzheimer’s disease makes them significant in pharmaceutical research.
Diuretic and Antihypertensive Agents
Derivatives of 1,2,4-benzothiadiazine 1,1-dioxide, which are structurally related to the compound , have long been used in human therapy as diuretic and antihypertensive agents . This suggests that 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could also be explored for similar applications.
AMPA Receptor Modulators and KATP Channel Activators
Benzothiadiazines are patented as ATP-sensitive potassium channel modulators for the treatment of respiratory, central nervous, and endocrine system disorders . They also function as AMPA receptor modulators. Given the structural similarities, the compound may also have potential as a modulator in these therapeutic areas.
Mécanisme D'action
Propriétés
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNNRDIJIFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



